molecular formula C9H7Cl2NO2 B14119806 1-(2-2-Dichloro-1-methylvinyl)-2-nitrobenzene

1-(2-2-Dichloro-1-methylvinyl)-2-nitrobenzene

Cat. No.: B14119806
M. Wt: 232.06 g/mol
InChI Key: YLZGIWJNKORVSI-UHFFFAOYSA-N
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Description

1-(2-2-Dichloro-1-methylvinyl)-2-nitrobenzene is an organic compound with a complex structure that includes both nitro and dichloromethylvinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-2-Dichloro-1-methylvinyl)-2-nitrobenzene typically involves the reaction of 2-nitrobenzyl chloride with 2,2-dichloro-1-methylvinyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-2-Dichloro-1-methylvinyl)-2-nitrobenzene undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The dichloromethylvinyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).

Major Products Formed

    Oxidation: Formation of nitroso compounds or other oxidized derivatives.

    Reduction: Formation of 1-(2-2-Dichloro-1-methylvinyl)-2-aminobenzene.

    Substitution: Formation of substituted derivatives where chlorine atoms are replaced by other functional groups.

Scientific Research Applications

1-(2-2-Dichloro-1-methylvinyl)-2-nitrobenzene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-2-Dichloro-1-methylvinyl)-2-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The dichloromethylvinyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloro-1-methylcyclopropanecarboxylic acid: Similar in structure but with a cyclopropane ring instead of a benzene ring.

    Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate: An ester derivative with similar dichloromethyl groups.

Uniqueness

1-(2-2-Dichloro-1-methylvinyl)-2-nitrobenzene is unique due to the presence of both nitro and dichloromethylvinyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H7Cl2NO2

Molecular Weight

232.06 g/mol

IUPAC Name

1-(1,1-dichloroprop-1-en-2-yl)-2-nitrobenzene

InChI

InChI=1S/C9H7Cl2NO2/c1-6(9(10)11)7-4-2-3-5-8(7)12(13)14/h2-5H,1H3

InChI Key

YLZGIWJNKORVSI-UHFFFAOYSA-N

Canonical SMILES

CC(=C(Cl)Cl)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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